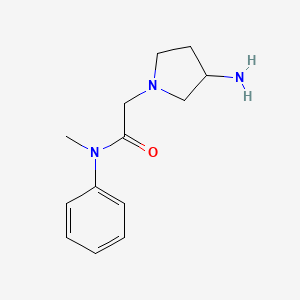
2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide
Vue d'ensemble
Description
2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-Aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrrolidine ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 3-aminopyrrolidine with phenylacetone, often facilitated by solvents like dichloromethane or ethanol and catalyzed by acetic acid.
The compound is believed to exert its effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, this compound may reduce the production of prostaglandins, which are mediators of inflammation and pain. This mechanism positions it as a potential anti-inflammatory agent.
Pharmacokinetics
Pharmacokinetic studies indicate that the introduction of heteroatoms in the molecular structure can enhance the drug's absorption, distribution, metabolism, and excretion (ADME) properties. This optimization is crucial for developing effective drug candidates with favorable toxicity profiles.
Anticonvulsant Activity
Research has shown that derivatives related to this compound may exhibit anticonvulsant activity. For instance, studies involving various N-phenylacetamide derivatives have demonstrated significant effects in animal models for seizures. The structure-activity relationship (SAR) analysis revealed that specific modifications enhance their efficacy against maximal electroshock (MES) seizures .
Antimicrobial Potential
In another study, N-substituted phenylacetamides were evaluated for their antimicrobial activity against various bacterial strains. Compounds with specific substituents demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 1: Anticonvulsant Screening
A series of new N-phenylacetamide derivatives were synthesized and screened for anticonvulsant activity using MES and subcutaneous pentylenetetrazole models. The results indicated that certain compounds exhibited protective effects at doses of 100 mg/kg, suggesting a promising avenue for further research into their therapeutic applications in epilepsy .
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of N-substituted phenylacetamides against pathogens such as E. coli and S. aureus. The findings confirmed that compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating their penetration through bacterial membranes and increasing their antimicrobial potency .
Data Tables
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)10-16-8-7-11(14)9-16/h2-6,11H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJMHIAQWFFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















